

Spectrophotometric determination of hexavalent chromium using diphenylcarbazone.

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Compound of Interest

Compound Name: *Diphenylcarbazone*

Cat. No.: *B146866*

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Application Note: Spectrophotometric Determination of Hexavalent Chromium Introduction

Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant originating from various industrial processes such as electroplating, leather tanning, and pigment production. Accurate and sensitive quantification of Cr(VI) in environmental and industrial samples is crucial for regulatory compliance and risk assessment. The spectrophotometric method using 1,5-diphenylcarbazide is a widely adopted, simple, and sensitive technique for this purpose. This application note provides a detailed protocol and validation data for the determination of Cr(VI) based on the well-established reaction with diphenylcarbazide in an acidic medium, forming a highly colored magenta complex. This method is analogous to the United States Environmental Protection Agency (US EPA) Method 7196A.^{[1][2][3][4][5]}

Principle of the Method

The determination of hexavalent chromium is based on its reaction with 1,5-diphenylcarbazide in an acidic solution. In this reaction, diphenylcarbazide is oxidized by Cr(VI) to **diphenylcarbazone**, and simultaneously, Cr(VI) is reduced to trivalent chromium (Cr(III)). The resulting Cr(III) then forms a stable, red-violet colored complex with the **diphenylcarbazone**.^{[6][7]} The intensity of the color produced is directly proportional to the concentration of hexavalent

chromium present in the sample. The absorbance of this complex is measured at a maximum wavelength of 540 nm using a UV-Vis spectrophotometer.[1][8][9]

Experimental Protocols

Reagent Preparation

- Diphenylcarbazide Solution (0.5% w/v in Acetone):
 - Dissolve 0.25 g of 1,5-diphenylcarbazide in 50 mL of acetone.
 - Store in a brown bottle and prepare fresh daily.
- Stock Chromium Standard Solution (500 mg/L Cr(VI)):
 - Accurately weigh 1.414 g of potassium dichromate ($K_2Cr_2O_7$), previously dried at 105°C for 1 hour.
 - Dissolve in deionized water and dilute to 1000 mL in a volumetric flask.
- Working Chromium Standard Solution (5 mg/L Cr(VI)):
 - Pipette 1.0 mL of the stock chromium standard solution into a 100 mL volumetric flask.
 - Dilute to the mark with deionized water.
- Sulfuric Acid (H_2SO_4), Concentrated.
- Sulfuric Acid (1 M):
 - Carefully add 55.5 mL of concentrated H_2SO_4 to approximately 800 mL of deionized water, with constant stirring.
 - Allow the solution to cool and then dilute to 1000 mL with deionized water.

Preparation of Calibration Curve

- Prepare a series of calibration standards by pipetting appropriate volumes of the working standard solution (5 mg/L) into a series of 100 mL volumetric flasks. A typical concentration

range would be from 0.05 to 1.0 mg/L.

- Add deionized water to bring the volume of each flask to about 80 mL.
- To each flask, add 2.0 mL of the diphenylcarbazide solution and mix thoroughly.
- Acidify the solution by adding 5.0 mL of 1 M sulfuric acid and dilute to the 100 mL mark with deionized water.
- Allow the color to develop for at least 10 minutes.
- Measure the absorbance of each standard at 540 nm against a reagent blank prepared in the same manner but without the chromium standard.
- Plot a graph of absorbance versus concentration (mg/L) of Cr(VI).

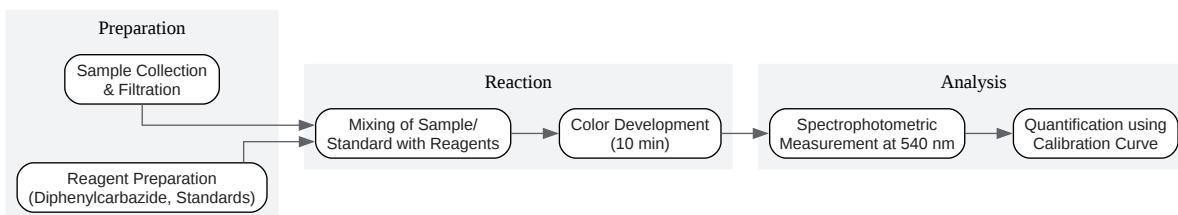
Sample Analysis

- Collect the aqueous sample to be analyzed. If necessary, filter the sample to remove any particulate matter.
- Take a known volume of the sample (e.g., 50 mL) and place it in a 100 mL volumetric flask.
- Add 2.0 mL of the diphenylcarbazide solution and mix.
- Add 5.0 mL of 1 M sulfuric acid and dilute to the mark with deionized water.
- Allow the color to develop for 10 minutes.
- Measure the absorbance of the sample at 540 nm against a reagent blank.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.

Data Presentation

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	540 nm	[1][8][9]
Linearity Range	0.5 to 50 mg/L	[1]
25 to 200 $\mu\text{g/L}$	[10]	
Limit of Detection (LOD)	0.0039 $\mu\text{g/mL}$	[11]
Limit of Quantification (LOQ)	0.0012 $\mu\text{g/mL}$	[11]
Molar Absorptivity	$\sim 40,000 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1]
Precision (Relative Standard Deviation)	1.5% for standards in MQW	[10]
3.0% for standards in synthetic seawater	[10]	
Correlation Coefficient (R^2)	> 0.999	[8]

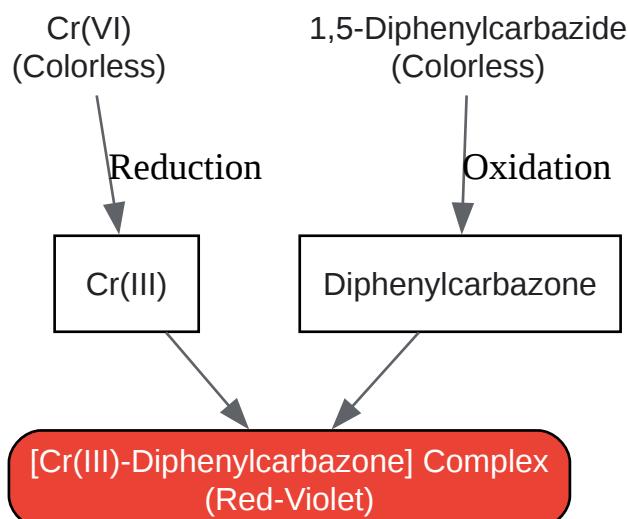
Mandatory Visualizations



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Experimental workflow for Cr(VI) determination.

H⁺ (Acidic Medium)



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Chemical reaction pathway for Cr(VI) detection.

Interferences

Substances that can interfere with this method include molybdenum, vanadium, and mercury, which can form colored complexes with diphenylcarbazide.^{[1][4]} Additionally, strong oxidants or reductants in the sample may affect the stability of the Cr(VI) or the diphenylcarbazide reagent. Nitrite has been identified as a significant interference as it can oxidize diphenylcarbazide under acidic conditions; this interference can be eliminated by the addition of sulfamic acid.^[12]

Conclusion

The spectrophotometric determination of hexavalent chromium using **diphenylcarbazone** is a robust, sensitive, and reliable method suitable for a wide range of applications in environmental monitoring and industrial quality control. The provided protocol, based on established methods, offers a clear and straightforward procedure for accurate quantification. Adherence to proper reagent preparation and consideration of potential interferences are crucial for obtaining high-quality data.

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